Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate
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Overview
Description
Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a trifluoromethyl group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps:
Triazole Formation: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or similar reagents.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates and triazoles.
Scientific Research Applications
Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The nitro and trifluoromethyl groups can participate in redox reactions, affecting cellular redox states and signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the triazole ring.
Methyl 3-nitro-4-(trifluoromethyl)phenoxybenzoate: Contains a phenoxy group instead of the triazole ring.
Uniqueness
Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing novel pharmaceuticals and materials.
Biological Activity
Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate (CAS No. 1354755-08-0) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a nitro group, a trifluoromethyl group, and a triazole ring, which are known to contribute to its biological activity.
Antimicrobial Activity : this compound has shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit inhibition against various bacterial strains and fungi. The presence of the triazole moiety is particularly noteworthy as it is often associated with antifungal activity due to its ability to interfere with fungal cell membrane synthesis.
Anticancer Potential : Research has suggested that triazole derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The compound's ability to modulate signaling pathways may lead to apoptosis in cancer cells. For instance, compounds structurally related to this benzoate have demonstrated cytotoxic effects against several cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was found to be effective at concentrations lower than those required for traditional antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Enzyme Inhibition Studies : Molecular docking studies indicated that the compound binds effectively to CDK2, suggesting a potential pathway for therapeutic intervention in cancer treatment. The binding affinity was comparable to known inhibitors.
Properties
Molecular Formula |
C11H7F3N4O4S |
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Molecular Weight |
348.26 g/mol |
IUPAC Name |
methyl 3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoate |
InChI |
InChI=1S/C11H7F3N4O4S/c1-22-8(19)5-2-3-7(6(4-5)18(20)21)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17) |
InChI Key |
LZOFGTLLQHMVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=NNC(=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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